molecular formula C8H9ClN2O2 B12595686 Methyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 880255-69-6

Methyl [(6-chloropyridin-3-yl)methyl]carbamate

Cat. No.: B12595686
CAS No.: 880255-69-6
M. Wt: 200.62 g/mol
InChI Key: ZGEQQLYWZCCQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-chloropyridin-3-yl)methyl]carbamate is an organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropyridinyl group attached to a methylcarbamate moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-chloropyridin-3-ylmethanol+methyl isocyanateMethyl [(6-chloropyridin-3-yl)methyl]carbamate\text{6-chloropyridin-3-ylmethanol} + \text{methyl isocyanate} \rightarrow \text{this compound} 6-chloropyridin-3-ylmethanol+methyl isocyanate→Methyl [(6-chloropyridin-3-yl)methyl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-chloropyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

Methyl [(6-chloropyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamiprid: A neonicotinoid insecticide with a similar chloropyridinyl structure.

    Imidacloprid: Another neonicotinoid with comparable biological activity.

Uniqueness

Methyl [(6-chloropyridin-3-yl)methyl]carbamate is unique due to its specific combination of a chloropyridinyl group and a methylcarbamate moiety, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

880255-69-6

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl N-[(6-chloropyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)11-5-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3,(H,11,12)

InChI Key

ZGEQQLYWZCCQGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CN=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.